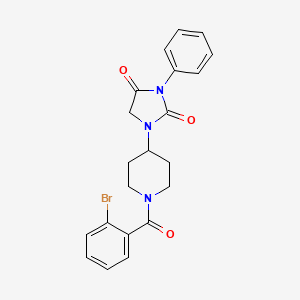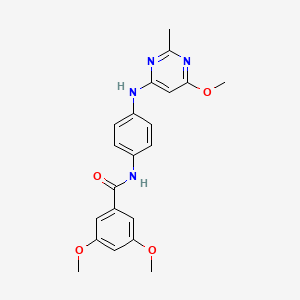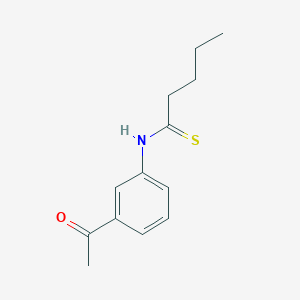
1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as BPIP, is a chemical compound that has been widely studied for its potential use in various scientific research applications. BPIP is a small molecule inhibitor of the mitochondrial calcium uniporter (MCU), a protein complex responsible for regulating calcium uptake in mitochondria.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-bromobenzoyl chloride with piperidine to form 1-(2-bromobenzoyl)piperidine. This intermediate is then reacted with 3-phenylimidazolidine-2,4-dione to form the final product.
Starting Materials
2-bromobenzoyl chloride, piperidine, 3-phenylimidazolidine-2,4-dione
Reaction
Step 1: 2-bromobenzoyl chloride is reacted with piperidine in the presence of a base such as triethylamine to form 1-(2-bromobenzoyl)piperidine., Step 2: 1-(2-bromobenzoyl)piperidine is then reacted with 3-phenylimidazolidine-2,4-dione in the presence of a base such as potassium carbonate to form the final product, 1-(1-(2-bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves the inhibition of the MCU complex. The MCU complex is responsible for regulating calcium uptake in mitochondria, which is important for cellular energy production and apoptosis. 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione binds to the MCU complex and prevents calcium uptake, which leads to a decrease in mitochondrial calcium levels. This decrease in calcium levels has been shown to have a protective effect in various models of mitochondrial dysfunction.
Efectos Bioquímicos Y Fisiológicos
1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to have various biochemical and physiological effects. Inhibition of the MCU complex by 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione leads to a decrease in mitochondrial calcium uptake, which can have a protective effect in various models of mitochondrial dysfunction. 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has also been shown to have anti-inflammatory effects in models of neuroinflammation. Additionally, 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to have a protective effect in models of ischemia-reperfusion injury and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has also been shown to have a high specificity for the MCU complex, which makes it a useful tool for studying mitochondrial calcium signaling. However, 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to have some off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione. One area of research is to further investigate the mechanism of action of 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione and its effects on mitochondrial calcium signaling. Another area of research is to investigate the potential therapeutic applications of 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione in various diseases, including neurodegenerative diseases and ischemia-reperfusion injury. Additionally, there is a need for the development of more potent and selective inhibitors of the MCU complex, which could lead to new therapeutic options for mitochondrial dysfunction.
Aplicaciones Científicas De Investigación
1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of mitochondrial calcium signaling. 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to inhibit the MCU complex, which leads to a decrease in mitochondrial calcium uptake. This inhibition has been shown to have a protective effect in various models of mitochondrial dysfunction, including ischemia-reperfusion injury and neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[1-(2-bromobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c22-18-9-5-4-8-17(18)20(27)23-12-10-15(11-13-23)24-14-19(26)25(21(24)28)16-6-2-1-3-7-16/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMZHVOAFYRJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2898438.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2898439.png)
![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-1-carboxylic acid](/img/structure/B2898440.png)


![3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2898447.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2898448.png)
![2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2898449.png)





![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2898460.png)